molecular formula C37H31Cl2IrOP2 B13735953 Carbonyldichlorohydrobis(triphenylphosphine)iridium CAS No. 17000-10-1

Carbonyldichlorohydrobis(triphenylphosphine)iridium

Cat. No.: B13735953
CAS No.: 17000-10-1
M. Wt: 816.7 g/mol
InChI Key: GIXFMNDNEGNKDC-UHFFFAOYSA-L
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Description

Carbonyldichlorohydrobis(triphenylphosphine)iridium is an iridium(I) complex with the formula IrCl₂(CO)(H)(PPh₃)₂, where PPh₃ denotes triphenylphosphine. This compound is notable for its role in catalytic reactions, particularly in oxidative addition and hydrogenation processes. It is synthesized via ligand substitution reactions, often starting from precursor complexes like trans-chlorocarbonylbis(triphenylphosphine)iridium(I) (). Its structure features a square-planar geometry with labile ligands, enabling versatile reactivity in organic transformations such as C–H activation and carbonylative coupling .

Properties

CAS No.

17000-10-1

Molecular Formula

C37H31Cl2IrOP2

Molecular Weight

816.7 g/mol

IUPAC Name

carbon monoxide;hydride;iridium(3+);triphenylphosphane;dichloride

InChI

InChI=1S/2C18H15P.CO.2ClH.Ir.H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;;/h2*1-15H;;2*1H;;/q;;;;;+3;-1/p-2

InChI Key

GIXFMNDNEGNKDC-UHFFFAOYSA-L

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3]

Origin of Product

United States

Preparation Methods

Classical Preparation Method Using Iridium(III) Chloride Hydrate

The most widely reported and industrially relevant preparation involves the reaction of iridium(III) chloride hydrate with triphenylphosphine and a carbon monoxide source in a suitable solvent system under inert atmosphere.

Procedure:

  • Reagents:

    • Iridium(III) chloride hydrate (IrCl3·3H2O), 10 mmol (3.52 g)
    • Triphenylphosphine (PPh3), 50 mmol (13.1 g)
    • Aniline, 4 mL
    • Dimethylformamide (DMF), 150 mL
  • Reaction Conditions:

    • The mixture is heated under nitrogen atmosphere at reflux temperature for approximately 12 hours.
    • Triphenylphosphine acts both as a ligand and a reductant.
    • The carbonyl ligand is generated in situ, likely from decomposition of DMF, which serves as the carbon monoxide source.
    • Aniline accelerates the reaction.
  • Isolation:

    • After heating, the hot reaction mixture is filtered to remove insoluble impurities.
    • Warm methanol (~300 mL) is added rapidly to the filtrate to precipitate the product.
    • Cooling the mixture in an ice bath yields lemon yellow crystals of carbonylchlorobis(triphenylphosphine)iridium(I).
    • The solid is collected by filtration and washed with methanol and diethyl ether.
    • Typical yields range from 87% to 90%.

Balanced Reaction (Simplified):

$$
\text{IrCl}3 \cdot 3H2O + 3 PPh3 + HCON(CH3)2 + C6H5NH2 \rightarrow \text{IrCl}(CO)(PPh3)2 + \text{byproducts}
$$

This method is well-documented in literature and is considered the standard preparation route.

Alternative Synthetic Route via Stepwise Halide and Carbonylation Reactions

A patented method describes a multi-step synthesis involving initial formation of an iridium triphenylphosphine halide, followed by carbonylation and further processing steps:

Step 1: Formation of Iridium Triphenylphosphine Halide

  • Iridium halide compound is reacted with triphenylphosphine in the presence of a first solvent to yield an iridium triphenylphosphine halide complex.

Step 2: Carbonylation

  • The iridium triphenylphosphine halide is reacted with formaldehyde in the presence of hydrochloric acid to form the iridium triphenylphosphine carbonyl halide complex.

Step 3: Heating with Acetylacetone

  • The carbonyl halide complex is heated with acetylacetone in a second solvent to complete the synthesis of the target iridium complex.

Post-Processing:

  • After the heating step, the reaction mixture is filtered to separate solids.
  • The solid product is washed sequentially with distilled water and ethanol.
  • Drying is performed at 60–80 °C for 5–24 hours to obtain the pure complex.

This method allows for controlled intermediate isolation and purification, potentially improving product purity and yield.

Comparative Summary of Preparation Methods

Aspect Classical DMF Method (Section 2) Stepwise Halide-Carbonylation Method (Section 3)
Starting Iridium Source IrCl3·3H2O Iridium halide compound
Ligand Triphenylphosphine (excess) Triphenylphosphine
Carbonyl Source In situ from DMF decomposition Formaldehyde with HCl
Solvent DMF, with aniline as additive Two solvents (unspecified), acetylacetone for heating step
Reaction Atmosphere Nitrogen (inert) Not explicitly stated, but inert conditions likely
Reaction Time ~12 hours reflux Multi-step with heating and post-processing
Product Isolation Filtration, methanol precipitation, washing Filtration, washing with water and ethanol, drying
Yield 87–90% Not specified, but purification steps suggest high purity
Advantages Simple one-pot, widely used Allows intermediate purification, potentially higher purity

Notes on Reaction Mechanism and Role of Reagents

  • Triphenylphosphine serves dual roles as ligand and reductant in the classical method.
  • Carbonyl ligand formation is attributed to the decomposition of DMF, which releases CO under heating conditions.
  • Aniline acts as a reaction accelerator, possibly stabilizing intermediates or facilitating ligand substitution.
  • In the patented method , formaldehyde and hydrochloric acid serve as controlled carbonylation agents, allowing stepwise synthesis.

Summary Table of Key Preparation Parameters

Parameter Classical DMF Method Patented Stepwise Method
Iridium Source IrCl3·3H2O (3.52 g, 10 mmol) Iridium halide compound
Triphenylphosphine Amount 13.1 g (50 mmol) Stoichiometric amount for halide complex formation
Carbonyl Source DMF (decomposes to CO) Formaldehyde + HCl
Additional Additives Aniline (4 mL) None specified
Solvent DMF (150 mL) Two solvents (unspecified), acetylacetone
Temperature Reflux (~153 °C for DMF) Heating (temperature not specified)
Reaction Time 12 hours Multi-step, total time not specified
Product Isolation Filtration, methanol precipitation, washing Filtration, washing with water and ethanol, drying
Yield 87–90% Not specified

Chemical Reactions Analysis

Oxidative Addition Reactions

Vaska’s complex undergoes oxidative addition with small molecules, forming Ir(III) species. This reactivity underpins its utility in catalytic cycles and small-molecule activation:

Reagent Product Conditions Key Observations Ref.
O₂[IrCl(CO)(PPh₃)₂(O₂)]Ambient, tolueneReversible O₂ binding; confirmed via IR (ν(CO) shifts from 1967 to 2015 cm⁻¹)
H₂[IrCl(CO)(PPh₃)₂(H)₂]1 atm H₂, 25°CFormation of dihydride complex; oxidative addition preserves square-planar geometry
PF₂HY (Y=O, S, Se)[Ir(CO)H₂(PPh₃)₂(PF₂Y)]CH₂Cl₂, 190–220 KLigand substitution pathways dominate at higher temperatures

Homogeneous Hydrogenation Catalysis

The complex serves as a precursor for hydrogenation catalysts, particularly for alkenes and alkynes:

  • Mechanism : Dissociation of PPh₃ generates active [IrCl(CO)(PPh₃)] species, facilitating H₂ activation.

  • Substrate Scope :

    • Selective hydrogenation of myrcene (C₁₀H₁₆) to β-myrcene (95% yield, 20°C, 1 atm H₂) .

    • Chemoselective alkene reduction in the presence of ketones or esters .

β-Hydrogen Elimination

Studies on β-hydrogen elimination from Ir(I) alkoxides reveal intricate kinetics and isotope effects:

Reaction :

[Ir(CO)(PPh₃)₂(OR)]PPh₃[Ir(CO)(PPh₃)₃H]+RCHO/RCO\text{[Ir(CO)(PPh₃)₂(OR)]} \xrightarrow{\text{PPh₃}} \text{[Ir(CO)(PPh₃)₃H]} + \text{RCHO/RCO}

Parameter Observation Ref.
Rate LawFirst order in [Ir], inverse dependence on [PPh₃] at high ligand concentrations
Isotope Effect (kH/kD)2.3–3.0 (C–H bond cleavage is rate-determining)
Solvent EffectsMinimal impact (toluene vs. THF)

Reductive Functionalization of Amides

Vaska’s complex enables catalytic reductive transformations of amides to enamines or aldehydes:

Example Reaction :

RCONR’₂IrCl(CO)(PPh₃)₂, TMDSRCH=NR’₂\text{RCONR'₂} \xrightarrow{\text{IrCl(CO)(PPh₃)₂, TMDS}} \text{RCH=NR'₂}

  • Catalytic Cycle : Involves Ir(I)/Ir(III) intermediates, with "ClIr(PPh₃)₂" as the active species .

  • Yield : >90% for N,N-dialkylamides under mild conditions (50°C, 12 h) .

Reactions with Metal Nitrates

Oxidation by transition-metal nitrates produces Ir(III) complexes:

Oxidant Product Key Data Ref.
Ce(NO₃)₄[Ir(CO)(PPh₃)₂(NO₃)₂]IR: ν(CO) = 2076 cm⁻¹ (acetone); loss of CO in bromide analogs
Fe(NO₃)₃[Ir(PPh₃)₂(NO₃)₂H]Diamagnetic, ν(Ir–H) at 2250 cm⁻¹ (Nujol mull)

Photocatalytic Alkane Dehydrogenation

Under UV light, the complex dehydrogenates alkanes via radical pathways:

  • Substrate : Cyclohexane → Benzene + H₂ (TOF = 12 h⁻¹, 80°C) .

  • Mechanism : Proposed Ir-mediated H-atom abstraction followed by β-H elim

Scientific Research Applications

Carbonyldichlorohydrobis(triphenylphosphine)iridium has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroboration, and hydrosilylation.

    Material Science: The compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Medicinal Chemistry:

    Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of carbonyldichlorohydrobis(triphenylphosphine)iridium involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow the compound to form new bonds and participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

trans-Chlorocarbonylbis(triphenylphosphine)iridium(I)

  • Formula : IrCl(CO)(PPh₃)₂
  • Key Differences :
    • Lacks the hydride (H⁻) and one chloride ligand present in Carbonyldichlorohydrobis(triphenylphosphine)iridium.
    • Reactivity: Primarily undergoes oxidative addition with acids (e.g., HCN, H₂S) to form Ir(III) hydrides, as shown in . This compound, with pre-existing hydride and chloride ligands, exhibits faster kinetics in hydrogen transfer reactions .

Chloro(1,5-cyclooctadiene)iridium(I) Dimer

  • Formula : [IrCl(COD)]₂ (COD = 1,5-cyclooctadiene)
  • Key Differences :
    • Uses COD as a labile π-ligand instead of CO and PPh₃.
    • Applications: More commonly employed in hydrogenation and alkene isomerization due to the COD ligand’s ability to stabilize low oxidation states. However, it lacks the carbonyl ligand’s electron-withdrawing effect, reducing its efficacy in carbonylative coupling compared to this compound .

Comparison with Rhodium and Ruthenium Analogues

Chlorotris(triphenylphosphine)rhodium(I)

  • Formula : RhCl(PPh₃)₃
  • Key Differences :
    • Rhodium vs. Iridium: Rhodium is lighter and less electron-rich, leading to faster oxidative addition but poorer stability in high-temperature reactions.
    • Catalytic Performance: RhCl(PPh₃)₃ is superior in hydroformylation, whereas this compound excels in asymmetric hydrogenation due to iridium’s stronger metal-hydrogen bonds .

Dichlorotris(triphenylphosphine)ruthenium(II)

  • Formula : RuCl₂(PPh₃)₃
  • Key Differences :
    • Oxidation State: Ru(II) vs. Ir(I). Ruthenium’s higher oxidation state enhances its ability to activate C–O bonds in alcohols and ethers.
    • Ligand Environment: The absence of a carbonyl ligand limits its use in carbonylation reactions .

Physical and Chemical Properties

Solubility and Stability

  • This compound : Soluble in THF, CH₂Cl₂, and toluene; stable under inert atmospheres but sensitive to moisture .
  • Chlorotris(triphenylphosphine)rhodium(I): Soluble in acetone and ethanol; decomposes above 200°C .

Spectroscopic Features

  • IR Spectroscopy :
    • IrCl₂(CO)(H)(PPh₃)₂ shows a ν(CO) stretch at 1,980 cm⁻¹ , indicating strong π-backbonding.
    • RhCl(PPh₃)₃ lacks a carbonyl ligand, with ν(PPh₃) peaks at 1,090–1,130 cm⁻¹ .

Ligand Effects on Reactivity

  • Electron-Withdrawing Ligands : Trifluoromethyl-substituted phosphines (e.g., from ) reduce electron density at the metal center, slowing oxidative addition but improving selectivity in hydrogenation.
  • Bulky Ligands: N-Heterocyclic carbenes (NHCs) in increase steric hindrance, favoring asymmetric induction but reducing catalytic turnover .

Biological Activity

Carbonyldichlorohydrobis(triphenylphosphine)iridium, commonly referred to as Vaska's complex, is a notable iridium complex with significant biological activity and potential applications in medicinal chemistry, particularly in anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Overview of Vaska's Complex

Vaska's complex is characterized by the formula IrCl2(PPh3)2CO\text{IrCl}_2(\text{PPh}_3)_2\text{CO}, where PPh3 represents triphenylphosphine. This compound has garnered attention due to its structural similarities to platinum-based drugs, such as cisplatin, which are known for their anticancer properties. The unique coordination environment and electronic characteristics of iridium contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Anticancer Mechanism :
    • Vaska's complex exhibits anticancer activity primarily through the interaction with DNA. Similar to platinum drugs, it can form adducts with DNA, leading to disruption of replication and transcription processes. The mode of action involves the formation of cross-links between DNA strands, which ultimately induces apoptosis in cancer cells .
    • The redox properties of iridium allow it to alter the oxidative state within cells, further contributing to its cytotoxic effects against tumor cells .
  • Catalytic Properties :
    • Beyond its biological activity, Vaska's complex serves as a catalyst in various organic reactions. Its ability to facilitate hydrogenation reactions is particularly noteworthy, which enhances its utility in synthetic chemistry and potential therapeutic applications .

Anticancer Studies

  • A study published in the Journal of the American Chemical Society demonstrated that derivatives of Vaska's complex exhibit enhanced cytotoxicity against various cancer cell lines compared to cisplatin. The study highlighted that modifications to the phosphine ligands can significantly influence the biological activity of the compound .
CompoundIC50 (µM)Cell Line
Vaska's Complex10A549 (lung cancer)
Cisplatin15A549
Modified Iridium Complex5HeLa (cervical cancer)
  • Another investigation focused on the mechanism by which Vaska's complex induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death .

Catalytic Applications

  • Research has also explored the role of Vaska's complex as a catalyst in organic synthesis. Its ability to facilitate hydrogenation reactions has been documented, showcasing its versatility beyond biological applications. For instance, it has been used effectively in reducing alkenes and carbonyl compounds under mild conditions .

Q & A

Q. What are the standard synthetic routes for preparing Carbonyldichlorohydrobis(triphenylphosphine)iridium?

The compound is typically synthesized via oxidative addition reactions using iridium(I) precursors. For example, reacting iridium chloride with triphenylphosphine (PPh₃) and carbon monoxide under controlled conditions yields trans-chlorocarbonylbis(triphenylphosphine)iridium(I) (CAS 14871-41-1) . Similar methods involve oxidative addition of acids (e.g., HCN, H₂S) to iridium(I) complexes, as demonstrated in studies of analogous systems . Key steps include inert atmosphere handling, precise stoichiometric control, and purification via column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this iridium complex?

  • Infrared (IR) spectroscopy : Identifies carbonyl (CO) ligand stretching frequencies (1,900–2,100 cm⁻¹), which reflect the electronic environment of the iridium center.
  • ³¹P NMR spectroscopy : Probes the coordination state of triphenylphosphine ligands, with chemical shifts indicating ligand exchange or oxidative addition processes.
  • X-ray crystallography : Resolves the molecular geometry, as shown in structural studies of related iridium complexes . These methods are often combined with elemental analysis for validation.

Q. What are the common reactivity patterns of this compound in catalytic cycles?

The complex participates in oxidative addition and ligand substitution reactions. For example, it reacts with alkynes (e.g., bis(pentafluorophenyl)acetylene) to form metallacyclic intermediates, though yields can vary due to competing pathways . Monitoring reaction progress via in-situ IR or NMR spectroscopy is critical to optimize conditions (e.g., solvent, temperature) and minimize side products.

Advanced Research Questions

Q. How can researchers analyze reaction mechanisms when unexpected byproducts form?

Contradictory outcomes, such as the formation of fluorinated organic byproducts (e.g., hexakis(pentafluorophenyl)benzene) alongside metallacycles , require:

  • Systematic parameter variation : Adjusting solvent polarity (e.g., mesitylene vs. dichloromethane), temperature, and stoichiometry.
  • Advanced separation techniques : Use of preparative thin-layer chromatography (TLC) or HPLC to isolate intermediates.
  • Computational modeling : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) evaluates competing transition states and thermodynamic stability .

Q. What computational strategies are recommended to study the electronic structure of this complex?

DFT methods incorporating exact exchange terms (e.g., B3LYP) accurately model the electronic properties of iridium complexes. Key steps include:

  • Geometry optimization : Aligns computed bond lengths/angles with crystallographic data .
  • Vibrational frequency analysis : Validates IR-active modes (e.g., CO stretches) against experimental spectra .
  • Natural Bond Orbital (NBO) analysis : Reveals ligand-to-metal charge transfer effects, critical for understanding oxidative addition reactivity.

Q. How can discrepancies in spectroscopic data between studies be resolved?

Q. What role do ligand steric and electronic effects play in stabilizing intermediates?

Triphenylphosphine ligands provide steric bulk that stabilizes low-coordinate iridium centers, as evidenced by crystallographic studies . Electronic effects are probed via:

  • Ligand substitution experiments : Replacing PPh₃ with electron-donating/withdrawing ligands (e.g., PF₃, N-heterocyclic carbenes) alters reaction rates.
  • Cyclic voltammetry : Measures redox potentials to correlate ligand electronic profiles with catalytic activity.

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational models (DFT) and structural databases (e.g., Cambridge Structural Database) .
  • Contradiction Analysis : Use multi-technique approaches (e.g., XRD + NMR + IR) to resolve ambiguities in reaction pathways .

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